molecular formula C8H10N2 B13627798 3-(Pyridin-2-yl)prop-2-en-1-amine

3-(Pyridin-2-yl)prop-2-en-1-amine

Cat. No.: B13627798
M. Wt: 134.18 g/mol
InChI Key: IXKUENAQVCAZAS-HWKANZROSA-N
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Description

3-(Pyridin-2-yl)prop-2-en-1-amine is an enamine derivative featuring a pyridine ring at the 2-position and a conjugated propenylamine chain. This compound serves as a versatile scaffold in medicinal chemistry and materials science due to its ability to participate in hydrogen bonding (via the pyridine nitrogen and amine group) and conjugation-driven electronic interactions.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

(E)-3-pyridin-2-ylprop-2-en-1-amine

InChI

InChI=1S/C8H10N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H,6,9H2/b5-3+

InChI Key

IXKUENAQVCAZAS-HWKANZROSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C/CN

Canonical SMILES

C1=CC=NC(=C1)C=CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate alkyne under specific conditions. For example, a chemodivergent synthesis method can be employed, where N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridines . The reaction conditions typically involve the use of toluene, I2, and TBHP, and the process is mild and metal-free .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce different amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogs, their synthesis methods, applications, and notable

Compound Name Structural Features Synthesis Method Applications/Findings Key Data References
3-(Pyridin-2-yl)prop-2-en-1-amine Pyridin-2-yl group, propenylamine chain Not explicitly detailed in evidence; likely via condensation or catalytic methods Scaffold for pharmaceuticals, agrochemicals, or materials Limited direct data; inferred from analogs
(E)-N-(3-(Methylsulfonyl)allyl)-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide (4h) Pyridin-2-yl, methylsulfonyl-propenyl, pyrazole-carboxamide General Procedure-I: coupling of pyrazole-carboxylic acid with methylsulfonyl-allyl amine Covalent inhibitor of Chikungunya virus P2 cysteine protease 16% yield; >99% HPLC purity; IC₅₀ not reported
N-(4-methylbenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine Trimethylsilyl-propargyl, 4-methylbenzyl, propenylamine Ti–Mg-catalyzed carbocyclization with Et₂Zn Intermediate in heterocyclic synthesis (e.g., pyrrolidines) Catalytic method efficiency not quantified
3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride Pyridin-3-yl, propargylamine chain Not detailed; likely via alkyne-amine coupling Small-molecule scaffold for drug discovery Commercial availability; no yield/purity data
N,N-diallylprop-2-en-1-amine (triallylamine) Three allyl groups on amine Industrial synthesis (details unspecified) Reference substance for polymer chemistry; potential crosslinking agent EC Inventory: CAS 102-70-5; molecular formula C₉H₁₅N
3-(Oxan-2-yl)prop-2-en-1-amine Oxane (tetrahydro-2H-pyran) substituent Not specified Applications in agrochemicals, material science Marketed as a versatile scaffold; no synthetic details

Structural and Electronic Comparisons

  • Alkyne vs. Alkene Chains : Propargylamine derivatives (e.g., 3-(Pyridin-3-yl)prop-2-yn-1-amine) introduce rigidity and linearity compared to propenylamine’s conjugation, impacting molecular geometry and reactivity .

Biological Activity

3-(Pyridin-2-yl)prop-2-en-1-amine, also known as 3-(2-pyridyl)prop-2-en-1-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound, highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2, featuring a pyridine ring attached to a prop-2-en-1-amine moiety. This structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess activity against various bacterial strains. A study demonstrated that certain pyridine derivatives displayed moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting that modifications in the structure can enhance biological efficacy .

Antifungal Properties

The compound has been proposed as a lead structure for developing new antifungal agents. The unique structural framework allows for interaction with fungal enzymes and receptors, potentially leading to effective treatments against fungal infections.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes. Inhibitory effects on enzymes involved in metabolic pathways have been observed, which could be beneficial in treating metabolic disorders or cancers where these enzymes are overactive .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Typically involving the reaction of 2-pyridinecarboxaldehyde with propanamine derivatives.
  • Reduction Reactions : Following initial synthesis, reduction processes can yield more complex derivatives with enhanced biological activities.

Study on Antimicrobial Activity

In a comparative study, several pyridine derivatives were synthesized and tested for their antimicrobial activities. The results indicated that modifications to the propene side chain significantly influenced the activity against both gram-positive and gram-negative bacteria. For instance, introducing electron-withdrawing groups enhanced antibacterial potency .

Investigation of Enzyme Inhibition

A recent investigation focused on the enzyme inhibition profile of this compound. The study found that certain analogs inhibited key metabolic enzymes involved in cancer cell proliferation. The findings suggested that these compounds could serve as potential leads in cancer therapeutics .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
3-(Imidazo[1,2-a]pyridin-2-yloxy)propanamideImidazopyridine derivativeExhibits anti-inflammatory properties
4-(Imidazo[1,5-a]pyridinyl)butanamideImidazopyridine derivativeKnown for neuroprotective effects
5-(Imidazo[1,5-b]pyridinyl)ethanolImidazopyridine derivativeDisplays selective inhibition of certain kinases

This table illustrates how structural variations can lead to diverse biological activities among related compounds.

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